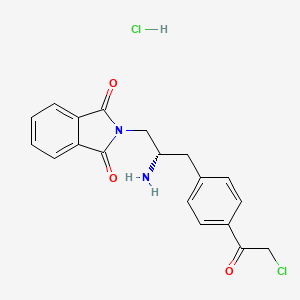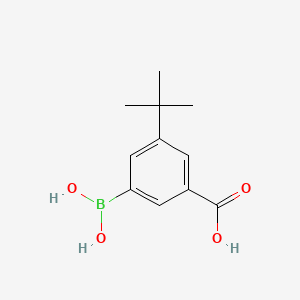![molecular formula C13H22N2O6 B567632 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1359655-69-8](/img/structure/B567632.png)
2-Boc-2,5-diazaspiro[3.4]octane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Boc-2,5-diazaspiro[3.4]octane oxalate” is a chemical compound . It is often used in scientific research .
Molecular Structure Analysis
The molecular weight of “2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” is 514.62 . The IUPAC name is "tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate" . The InChI code is "1S/2C11H20N2O2.C2H2O4/c21-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h212H,4-8H2,1-3H3;(H,3,4)(H,5,6)" .Physical And Chemical Properties Analysis
“2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” is a white to yellow solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Space Exploration
2-Boc-2,5-diazaspiro[3.4]octane oxalate serves as a pivotal building block in organic synthesis, particularly in the design and synthesis of piperazine and morpholine surrogates. Its unique spirocyclic structure enables the exploration of chemical and patent space in medicinal chemistry. Through the (3+2) cycloaddition reaction, it has facilitated the synthesis of various spirocyclic oxalates, demonstrating versatility in organic synthesis and providing a pathway to multi-gram quantities of compounds in relatively high yields (王雯 et al., 2015).
Drug Discovery and Development
In the realm of drug discovery, 2-Boc-2,5-diazaspiro[3.4]octane oxalate contributes to the development of novel therapeutic agents. It acts as a structural surrogate for piperazine in the synthesis of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing its utility in arene amination reactions. This highlights the compound's importance in creating a variety of structurally diverse molecules for potential therapeutic use (Johannes A. Burkhard & E. Carreira, 2008).
Medicinal Chemistry and Biological Activity
Further extending its application into medicinal chemistry, a novel diazaspiro[3.4]octane series was identified to display activity against multiple stages of the human malaria parasite Plasmodium falciparum. The structural novelty of the sp3-rich scaffold, along with its activity profile, presents an attractive starting point for medicinal chemistry optimization. The structural and functional diversity of 2-Boc-2,5-diazaspiro[3.4]octane oxalate derivatives underscore their potential in developing new antimalarial agents (C. Le Manach et al., 2021).
Scaffold Development for Drug Discovery
The compound also plays a crucial role in the synthesis of novel natural product-inspired scaffolds, facilitating the discovery of new drugs. Its incorporation into spiro structures inspired by bioactive natural products, such as histrionicotoxins, has led to the development of novel spiro scaffolds that serve as versatile building blocks for lead generation libraries. This underscores its significance in the design and synthesis of new chemical entities with potential therapeutic benefits (I. D. Jenkins et al., 2009).
Safety and Hazards
The safety information for “2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFXVYACWODKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

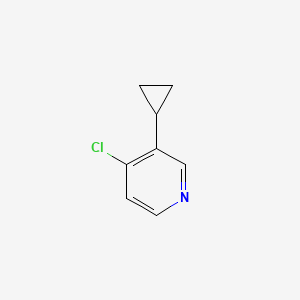
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

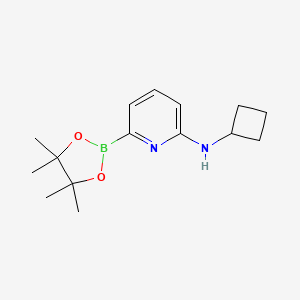
![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
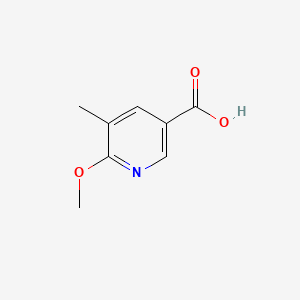

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
